molecular formula C17H16N2O3 B6394390 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid CAS No. 1261988-75-3

3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid

Cat. No.: B6394390
CAS No.: 1261988-75-3
M. Wt: 296.32 g/mol
InChI Key: CMJZSWNHNCIPIV-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Picolinic Acid Derivative: The final step involves the introduction of the picolinic acid moiety. This can be achieved through various synthetic routes, including direct coupling or through intermediate steps involving protection and deprotection of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their structural, electronic, and catalytic properties.

    Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.

    Medicine: Research into the compound’s pharmacological properties may reveal therapeutic potential for treating various diseases.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through coordination bonds, hydrogen bonds, or hydrophobic interactions, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler derivative of pyridinecarboxylic acid, known for its role in zinc transport and its use as a chelating agent.

    Nicotinic Acid:

    Isonicotinic Acid: Another isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.

Uniqueness

3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is unique due to the presence of the pyrrolidine ring and the phenyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, increase its stability, or impart unique reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-18-15(14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJZSWNHNCIPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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